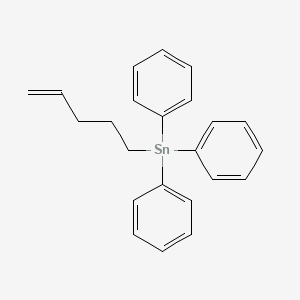
4-Pentenyl(triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenyl(triphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 4-pentenyl group and three phenyl groups. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The unique structure of this compound makes it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Pentenyl(triphenyl)stannane can be synthesized through the reaction of triphenyltin chloride with 4-pentenylmagnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentenyl(triphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The 4-pentenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Reduced organotin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Pentenyl(triphenyl)stannane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Pentenyl(triphenyl)stannane involves its ability to participate in radical reactions. The tin atom in the compound can form radicals, which then react with other molecules to form new bonds. This radical formation is facilitated by the relatively weak bond between tin and carbon, allowing for homolytic cleavage under appropriate conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: Another organotin compound known for its radical reducing properties.
Triphenyl(2-propynyl)stannane: Similar in structure but with a propynyl group instead of a pentenyl group.
Uniqueness
4-Pentenyl(triphenyl)stannane is unique due to its specific structure, which allows for selective reactions in organic synthesis. Its ability to form radicals and participate in various chemical reactions makes it a versatile reagent in both laboratory and industrial settings.
Eigenschaften
Molekularformel |
C23H24Sn |
|---|---|
Molekulargewicht |
419.1 g/mol |
IUPAC-Name |
pent-4-enyl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C5H9.Sn/c3*1-2-4-6-5-3-1;1-3-5-4-2;/h3*1-5H;3H,1-2,4-5H2; |
InChI-Schlüssel |
JIQQGTQIIZOEEA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


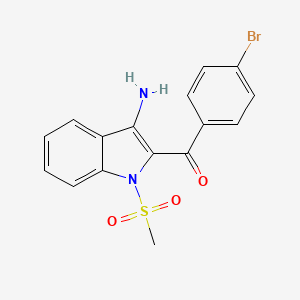





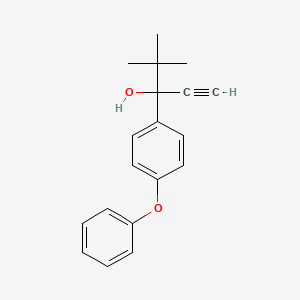

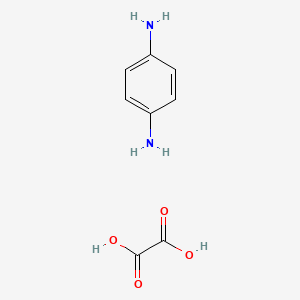
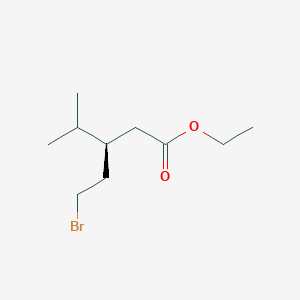
![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)



